Dimethyl 4-Hydroxyisophthalate: A Technical Guide for Researchers
Dimethyl 4-Hydroxyisophthalate: A Technical Guide for Researchers
CAS Number: 5985-24-0
This technical guide provides an in-depth overview of Dimethyl 4-hydroxyisophthalate, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its potential biological activities and associated signaling pathways.
Chemical and Physical Properties
Dimethyl 4-hydroxyisophthalate, also known as 4-hydroxyisophthalic acid dimethyl ester, is a phthalate (B1215562) ester with the chemical formula C₁₀H₁₀O₅.[1][2] It is a derivative of salicylic (B10762653) acid and is considered a methyl salicylate (B1505791) analogue.[3] This relationship suggests potential applications in areas where salicylates have shown activity, such as in anti-inflammatory and analgesic research.
The compound's key quantitative data are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 5985-24-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| IUPAC Name | dimethyl 4-hydroxybenzene-1,3-dicarboxylate | |
| Synonyms | 4-Hydroxyisophthalic acid dimethyl ester, Dimethyl 4-hydroxyisophthalate | [4] |
| Physical Property | Value | Source |
| Melting Point | 97 °C | [5] |
| Boiling Point | 304.9 °C at 760 mmHg | [5] |
| Density | 1.284 g/cm³ | [5] |
| Flash Point | 117 °C | [5] |
| pKa | 8.15 ± 0.18 (Predicted) | |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), DMSO (42 mg/mL), Ethanol (42 mg/mL), Water (Insoluble) | [4] |
Experimental Protocols
Synthesis of Dimethyl 4-Hydroxyisophthalate via Fischer Esterification
The primary method for synthesizing Dimethyl 4-hydroxyisophthalate is through the Fischer esterification of 4-hydroxyisophthalic acid with methanol (B129727), using an acid catalyst. This reaction is a standard procedure for converting carboxylic acids to esters.
Materials:
-
4-Hydroxyisophthalic acid
-
Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
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Toluene (B28343) (for azeotropic removal of water, optional)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyisophthalic acid and an excess of anhydrous methanol. The methanol can serve as both the reactant and the solvent.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.[6]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude Dimethyl 4-hydroxyisophthalate can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.
Potential Biological Activity and Signaling Pathways
Given its structural similarity to methyl salicylate, Dimethyl 4-hydroxyisophthalate is a candidate for investigation into anti-inflammatory and anticoagulant activities.
Anti-inflammatory Activity: Inhibition of the Cyclooxygenase (COX) Pathway
Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Derivatives of 4-hydroxyisophthalic acid have been investigated for their anti-inflammatory properties.
The proposed mechanism of action for Dimethyl 4-hydroxyisophthalate as an anti-inflammatory agent involves the inhibition of the COX pathway, leading to a reduction in prostaglandin (B15479496) synthesis.
Proposed inhibition of the COX pathway by Dimethyl 4-hydroxyisophthalate.
Anticoagulant Activity
Topical application of methyl salicylate has been reported to potentiate the anticoagulant effects of warfarin (B611796).[7][8][9][10] The proposed mechanisms for this interaction include interference with vitamin K metabolism or displacement of warfarin from protein-binding sites.[7] As an analogue, Dimethyl 4-hydroxyisophthalate may exhibit similar properties, warranting investigation into its potential as an anticoagulant agent. The mechanism may involve the inhibition of vitamin K epoxide reductase, an enzyme crucial for the vitamin K cycle and the synthesis of clotting factors.
Potential mechanism of anticoagulant action via Vitamin K cycle inhibition.
Conclusion
Dimethyl 4-hydroxyisophthalate is a readily synthesizable compound with potential biological activities stemming from its structural similarity to methyl salicylate. This guide provides a foundational understanding of its properties and synthesis, and proposes logical starting points for the investigation of its anti-inflammatory and anticoagulant effects. The provided experimental protocols and pathway diagrams are intended to facilitate further research into the therapeutic potential of this molecule.
References
- 1. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIMETHYL 4-HYDROXYISOPHTHALATE | 5985-24-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dimethyl-4-hydroxy isophthalate [chembk.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Potentiation of warfarin anticoagulation associated with topical methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of warfarin anticoagulation by topical methylsalicylate ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Interaction Report: methyl salicylate topical, warfarin [drugs.com]
- 10. Adverse effect of topical methylsalicylate ointment on warfarin anticoagulation: an unrecognized potential hazard - PMC [pmc.ncbi.nlm.nih.gov]
